molecular formula C8H10BrCl2N B6162311 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2733995-54-3

1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Cat. No. B6162311
CAS RN: 2733995-54-3
M. Wt: 271
InChI Key:
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Description

1-(5-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride, or 5-Br-2-Cl-Phenethylamine hydrochloride (5-Br-2-Cl-PEA-HCl), is an organic compound that is widely used in scientific research. It is a derivative of phenethylamine, a class of compounds that are known to have psychoactive effects, and is synthesized through a multi-step process. 5-Br-2-Cl-PEA-HCl has a variety of applications in scientific research, including its use in biochemical and physiological experiments.

Scientific Research Applications

5-Br-2-Cl-PEA-HCl is widely used in scientific research due to its psychoactive properties. It has been used to study the effects of neurotransmitters on the central nervous system, as well as the effects of various drugs on the brain. Additionally, it has been used to study the effects of various hormones on the body, such as the effects of testosterone and estrogen.

Mechanism of Action

5-Br-2-Cl-PEA-HCl acts as an agonist of the serotonin receptor 5-HT2A. This means that it binds to the receptor and activates it, resulting in the release of serotonin. 5-Br-2-Cl-PEA-HCl also acts as an agonist of the dopamine receptor D2, resulting in the release of dopamine. Additionally, 5-Br-2-Cl-PEA-HCl has been shown to act as an antagonist of the norepinephrine transporter, resulting in an increase in the levels of norepinephrine in the brain.
Biochemical and Physiological Effects
5-Br-2-Cl-PEA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, resulting in an antidepressant effect. Additionally, it has been shown to increase the levels of norepinephrine in the brain, resulting in an anxiolytic effect. 5-Br-2-Cl-PEA-HCl has also been shown to increase the levels of the neurotransmitters glutamate and gamma-aminobutyric acid (GABA) in the brain, resulting in an anticonvulsant effect.

Advantages and Limitations for Lab Experiments

The primary advantage of using 5-Br-2-Cl-PEA-HCl in lab experiments is its ability to act as an agonist of multiple neurotransmitter receptors. This allows researchers to study the effects of various drugs on the brain and body in a controlled environment. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. However, the compound is relatively expensive and can be toxic at high concentrations, so caution must be exercised when using it in experiments.

Future Directions

The future of 5-Br-2-Cl-PEA-HCl in scientific research is promising. The compound could potentially be used to study the effects of various hormones and drugs on the brain and body in a more controlled environment. Additionally, it could be used to study the effects of various neurotransmitters on the body and the effects of various drugs on the brain. Additionally, the compound could be used to study the effects of various hormones on the body, such as the effects of testosterone and estrogen. Finally, the compound could be used to study the effects of various neurotransmitters on the body, such as the effects of glutamate and GABA.

Synthesis Methods

5-Br-2-Cl-PEA-HCl is synthesized through a multi-step process that begins with the synthesis of 5-bromo-2-chlorophenethylamine hydrochloride (5-Br-2-Cl-PEA-HCl). This is accomplished by reacting 5-bromo-2-chlorophenol with an amine, such as aniline, in the presence of a base, such as potassium carbonate. The resulting product is then reacted with hydrochloric acid to yield 5-Br-2-Cl-PEA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves the reaction of 5-bromo-2-chlorobenzonitrile with ethylmagnesium bromide, followed by reduction of the resulting ketone with sodium borohydride and subsequent reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "5-bromo-2-chlorobenzonitrile", "ethylmagnesium bromide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-2-chlorobenzonitrile is reacted with ethylmagnesium bromide in anhydrous ether to form 1-(5-bromo-2-chlorophenyl)ethan-1-ol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride in methanol to form 1-(5-bromo-2-chlorophenyl)ethan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(5-bromo-2-chlorophenyl)ethan-1-amine, which is the final product." ] }

CAS RN

2733995-54-3

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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